molecular formula C26H29N3O4 B10887762 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine

Cat. No.: B10887762
M. Wt: 447.5 g/mol
InChI Key: VJFCDIHDCVWOQN-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine is a complex organic compound with a molecular formula of C26H28N2O4. This compound is notable for its unique structure, which includes both benzyloxy and methoxy groups attached to a benzyl piperazine core, as well as a nitrobenzyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine typically involves multiple steps:

    Formation of the Benzyloxy Group: This can be achieved through the reaction of benzyl alcohol with a suitable base and a halogenated benzene derivative.

    Piperazine Core Formation: The piperazine ring is formed through the reaction of ethylenediamine with a suitable dihalide.

    Nitrobenzyl Group Introduction: The nitrobenzyl group is introduced through nitration of a benzyl group, followed by its attachment to the piperazine core.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine can undergo various types of chemical reactions:

    Oxidation: The benzyloxy and methoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl positions can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzyloxy and methoxy groups.

    Reduction: Amino derivatives of the nitrobenzyl group.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Studied for its potential pharmacological properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzyloxy and methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine: Lacks the nitrobenzyl group, making it less reactive in certain contexts.

    1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine: Contains an ethylsulfonyl group instead of a nitrobenzyl group, which alters its chemical properties and reactivity.

Uniqueness

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine is unique due to the presence of both benzyloxy and methoxy groups along with a nitrobenzyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific research applications.

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C26H29N3O4/c1-32-25-11-10-23(17-26(25)33-20-21-6-3-2-4-7-21)19-28-14-12-27(13-15-28)18-22-8-5-9-24(16-22)29(30)31/h2-11,16-17H,12-15,18-20H2,1H3

InChI Key

VJFCDIHDCVWOQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OCC4=CC=CC=C4

Origin of Product

United States

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